N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is an organic compound known for its potential applications in various scientific fields. This compound features a bromofuran ring, a dimethylphenoxy group, and an acetohydrazide moiety, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide typically involves a multi-step process:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of 2-(2,6-dimethylphenoxy)acetic acid with hydrazine hydrate to form 2-(2,6-dimethylphenoxy)acetohydrazide.
Condensation Reaction: The hydrazide intermediate is then reacted with 5-bromofuran-2-carbaldehyde under reflux conditions in ethanol to yield the final product. The reaction is facilitated by the presence of an acid catalyst, such as acetic acid, to promote the condensation reaction.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The bromofuran ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Products may include furan derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the compound, potentially with the bromine atom replaced by hydrogen.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide exerts its effects depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Chemical Reactivity: The presence of reactive functional groups allows it to participate in various chemical reactions, facilitating the synthesis of new compounds.
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-(6-chloropyridin-3-yl)acetohydrazide: Similar structure but with a chloropyridinyl group instead of a dimethylphenoxy group.
N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-(4-methoxyphenyl)acetohydrazide: Contains a methoxyphenyl group instead of a dimethylphenoxy group.
Uniqueness
N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C15H15BrN2O3 |
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Molecular Weight |
351.19 g/mol |
IUPAC Name |
N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-(2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C15H15BrN2O3/c1-10-4-3-5-11(2)15(10)20-9-14(19)18-17-8-12-6-7-13(16)21-12/h3-8H,9H2,1-2H3,(H,18,19)/b17-8+ |
InChI Key |
PLAQNZGZIVPFGK-CAOOACKPSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC=C(O2)Br |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC=C(O2)Br |
Origin of Product |
United States |
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